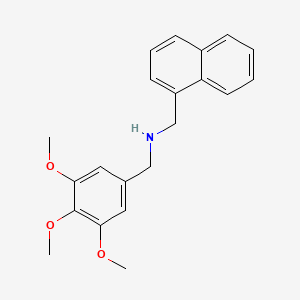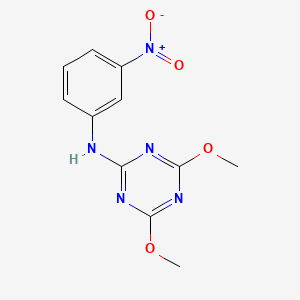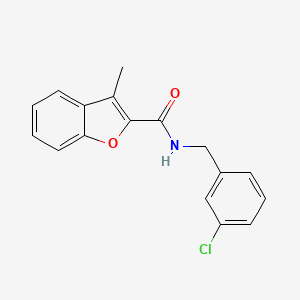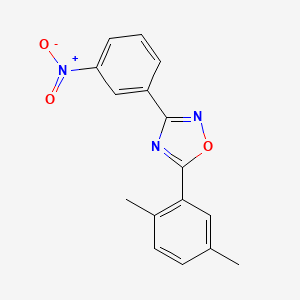
(1-naphthylmethyl)(3,4,5-trimethoxybenzyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-naphthylmethyl)(3,4,5-trimethoxybenzyl)amine, also known as NTB, is a chemical compound that has gained attention in scientific research due to its potential as a tool for studying the function of the nervous system. NTB has been found to have a unique mechanism of action, making it a valuable tool for understanding the biochemical and physiological effects of neurotransmitters in the brain.
Mécanisme D'action
(1-naphthylmethyl)(3,4,5-trimethoxybenzyl)amine is a selective inhibitor of the serotonin transporter (SERT), meaning that it binds specifically to this protein and prevents the reuptake of serotonin. This results in increased levels of serotonin in the brain, which can have a variety of effects on mood, behavior, and cognition. This compound has been found to have a unique mechanism of action, binding to a different site on SERT than other known inhibitors.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects in the brain. By inhibiting the reuptake of serotonin, this compound can increase the levels of this neurotransmitter in the brain, leading to changes in mood, behavior, and cognition. Additionally, this compound has been found to have effects on other neurotransmitter systems, including dopamine and norepinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (1-naphthylmethyl)(3,4,5-trimethoxybenzyl)amine in lab experiments is its selectivity for the serotonin transporter. This makes it a valuable tool for studying the function of this protein and its role in neurotransmitter signaling. However, there are also limitations to the use of this compound, including its potential for off-target effects and its limited availability.
Orientations Futures
There are several potential future directions for research on (1-naphthylmethyl)(3,4,5-trimethoxybenzyl)amine. One area of interest is the development of new inhibitors that target different sites on the serotonin transporter, potentially leading to new treatments for mood disorders and other psychiatric conditions. Additionally, there is interest in using this compound and other SERT inhibitors to study the effects of serotonin on other physiological systems, such as the immune system and the gut-brain axis. Finally, there is potential for the development of new imaging techniques that use this compound and other SERT inhibitors to visualize serotonin transport in the brain.
Méthodes De Synthèse
The synthesis of (1-naphthylmethyl)(3,4,5-trimethoxybenzyl)amine involves several steps, including the reaction of 1-naphthylmethylamine with 3,4,5-trimethoxybenzyl chloride. This reaction is typically carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as dichloromethane. The resulting product is then purified using column chromatography, resulting in the final product of this compound.
Applications De Recherche Scientifique
(1-naphthylmethyl)(3,4,5-trimethoxybenzyl)amine has been used in a variety of scientific research applications, including the study of neurotransmitter function in the brain. Specifically, this compound has been found to be a useful tool for studying the function of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin in the brain. By binding to SERT, this compound can be used to study the kinetics of serotonin transport and the effects of various drugs on SERT function.
Propriétés
IUPAC Name |
1-naphthalen-1-yl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-23-19-11-15(12-20(24-2)21(19)25-3)13-22-14-17-9-6-8-16-7-4-5-10-18(16)17/h4-12,22H,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGLROHFOYNQJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNCC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2-amino-2-oxoethoxy)phenyl]-3-chloro-4-methylbenzamide](/img/structure/B5803606.png)
![ethyl 4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5803617.png)
![N-(3-chlorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5803619.png)

![3-chloro-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5803625.png)
![4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5803630.png)
![3-(4-methylphenyl)-5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazole](/img/structure/B5803636.png)
![N~1~-cyclopentyl-N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5803641.png)

![N-(4-{[(2-hydroxyethyl)(propyl)amino]methyl}phenyl)acetamide](/img/structure/B5803654.png)
![2-chloro-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5803662.png)
![1-[(4-chlorophenyl)acetyl]-4-(2-furoyl)piperazine](/img/structure/B5803680.png)

